Atiprimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Profile and Development Status

The table below summarizes the core information about Atiprimod.

| Attribute | Description |

|---|---|

| Chemical Class | Azaspirane (cationic amphiphilic compound) [1] |

| Molecular Formula | C22H44N2 [1] [2] |

| Molecular Weight | 336.608 g/mol [1] [2] |

| Originator/Developer | AnorMED (originally GlaxoSmithKline); Callisto Pharmaceuticals; University of Texas M. D. Anderson Cancer Center [1] [3] |

| Highest Development Phase | Discontinued (for multiple myeloma, rheumatoid arthritis, carcinoid tumor, and solid tumors) [3] |

Mechanisms of Action and Biological Targets

This compound exerts its effects through multiple mechanisms, impacting various cellular processes crucial for cancer cell survival and inflammation.

| Mechanism Category | Specific Targets & Effects |

|---|

| Signaling Pathway Inhibition | • STAT3 Inhibition: Blocks phosphorylation and activation of STAT3, a key protein for cancer cell growth and survival [4] [2] [5]. • IL-6 Signaling: Suppresses the activity of Interleukin-6 (IL-6), a major growth factor for multiple myeloma cells [4] [2] [5]. | | Induction of Cell Death | • Apoptosis Activation: Triggers mitochondrial pathways, leading to caspase-3 and -9 activation, PARP cleavage, and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [4] [5] [6]. • AIF Pathway: In mantle cell lymphoma, induces apoptosis primarily through the caspase-independent Apoptosis-Inducing Factor (AIF) pathway [7]. | | Anti-tumor & Anti-inflammatory Effects | • Anti-angiogenesis: Inhibits secretion of Vascular Endothelial Growth Factor (VEGF) and disrupts new blood vessel formation in tumors [1] [6]. • Immunomodulation: Upregulates suppressor cell activity and downregulates various cytokine receptors and adhesion molecules [4] [5]. • Bone Resorption Inhibition: Shown to inhibit osteoclast-induced bone resorption, which is beneficial in diseases like multiple myeloma [4] [5]. |

The following diagram synthesizes findings from multiple studies to illustrate the key signaling pathways modulated by this compound and their consequences on cancer cells.

Summary of this compound's multi-targeted mechanism of action, integrating data from various preclinical studies.

Preclinical Experimental Data and Protocols

Key preclinical studies established the efficacy of this compound using standardized in vitro and in vivo models. The table below summarizes the experimental approaches and primary findings.

| Study Focus | Cell Lines / Models Used | Key Experimental Methods | Core Findings |

|---|

| Multiple Myeloma (in vitro) [4] [5] | U266-B1, OCI-MY5, MM-1, MM-1R, RPMI-8226 | • Cell proliferation assays (time/dose-response) • Cell cycle analysis (flow cytometry) • Western blot (pSTAT3, caspases, Bcl-2 family) • ELISA (IL-6, IL-6R) | • Inhibited proliferation; G0/G1 cell cycle arrest. • Blocked IL-6-induced STAT3 phosphorylation. • Downregulated Bcl-2, Bcl-XL, Mcl-1. • Activated caspase-3 and induced PARP cleavage. | | Multiple Myeloma (in vivo) [8] | SCID mouse models (subcutaneous, SCID-hu) | • Xenograft models with MM cell lines • SCID-hu model with primary patient MM cells • Gene expression profiling | • Inhibited tumor growth in vivo. • Overcame protective bone marrow microenvironment. • Modulated genes in adhesion, signaling, and apoptosis pathways. | | Mantle Cell Lymphoma [7] | MCL cell lines (e.g., SP53, Mino) and primary cells | • Cell viability and apoptosis assays • Western blot (JNK, Bax, Bad, p-Bcl-2, AIF, cytochrome c) • Use of specific inhibitors (AIF, caspase) | • Induced apoptosis via JNK activation and AIF pathway. • Caspase inhibitors did not block apoptosis; AIF inhibitor did. • Inhibited tumor growth in mouse models. | | Anti-angiogenic Activity [6] | Human Umbilical Vein Endothelial Cells (HUVECs), Chorioallantoic Membrane (CAM) assay | • HUVEC proliferation & migration assays • Cord formation assay • In vivo CAM assay | • Inhibited bFGF- and VEGF-induced proliferation/migration. • Disrupted endothelial cord formation. • Suppressed new blood vessel formation in vivo. |

Conclusion for Researchers

This compound represents a preclinically validated, multi-targeted agent whose mechanism involves direct inhibition of oncogenic signaling (STAT3), modulation of the tumor microenvironment (IL-6, angiogenesis), and induction of both caspase-dependent and independent apoptosis. Despite its promising preclinical profile across several cancer types, its clinical development has been halted. The extensive mechanistic data on this compound remains valuable for informing the development of future therapeutic agents targeting similar pathways.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 3. - AdisInsight this compound [adisinsight.springer.com]

- 4. This compound blocks STAT3 phosphorylation and induces ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks STAT3 phosphorylation and induces ... [nature.com]

- 6. is an inhibitor of cancer cell proliferation and angiogenesis this compound [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits the growth of mantle cell lymphoma in ... [sciencedirect.com]

- 8. Biological Pathways and In Vivo Anti-Tumor Activity ... [sciencedirect.com]

Molecular Profile and Mechanism of Action

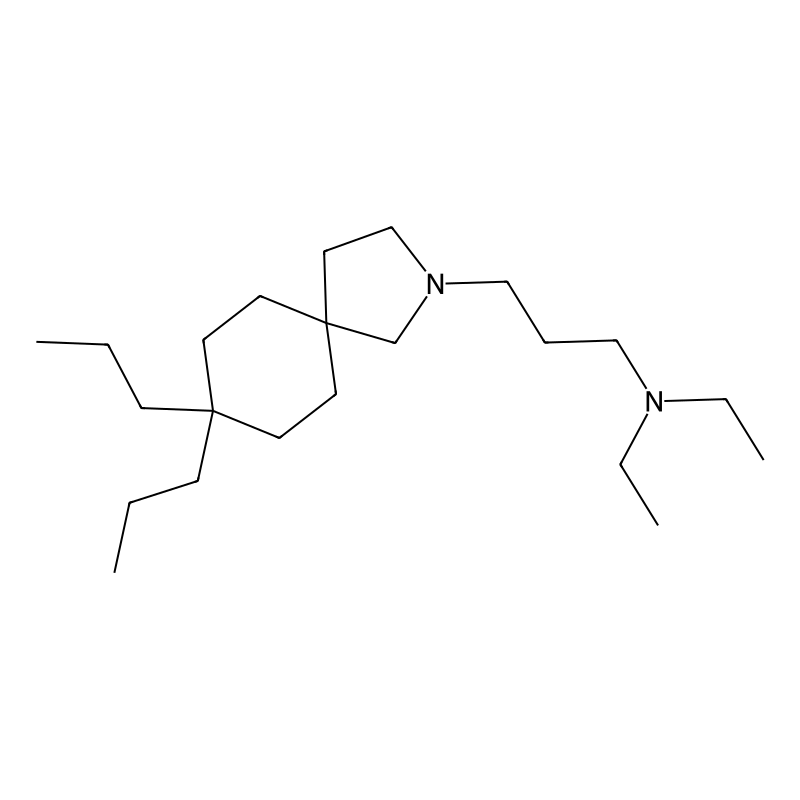

Chemical Structure: Atiprimod (C₂₂H₄₄N₂) is a cationic amphiphilic azaspirane (a heterocyclic compound featuring an azaspirodecane structure) [1] [2]. It is orally bioavailable [3] [4].

Primary Mechanism: The principal mechanism involves inhibition of the JAK-STAT3 signaling pathway [5] [6] [4]. This compound blocks the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of pro-survival genes [5] [6] [4]. This occurs through inhibition of upstream kinases like JAK1 and JAK2 [7].

Additional Mechanisms:

- Induction of Apoptosis: Activates caspase-3, caspase-8, and caspase-9, leading to cleavage of PARP [3].

- Inhibition of Anti-Apoptotic Proteins: Downregulates Bcl-2, Bcl-xL, and Mcl-1 [5] [6] [4].

- Modulation of Tumor Microenvironment: Inhibits IL-6 and VEGF secretion from bone marrow stromal cells, disrupting pro-survival signals and angiogenesis [3] [4].

- Cell Cycle Arrest: Induces G0/G1 phase arrest in multiple myeloma cells [5] [6].

The following diagram illustrates the core signaling pathway targeted by this compound and the subsequent cellular outcomes.

Figure 1: this compound inhibits JAK-STAT3 signaling, blocking transcription of pro-survival genes.

Summary of Key Preclinical Findings

The anti-cancer effects of this compound are demonstrated across various cancer types.

Table 1: In Vitro Efficacy of this compound in Hematological Cancers

| Cancer Cell Type | Model / Cell Line | Key Findings | Apoptosis & Caspase Activation | Reference |

|---|---|---|---|---|

| Multiple Myeloma | U266-B1, MM.1S, MM.1R, INA-6 | ↓ p-STAT3, ↓ Bcl-2/Bcl-xL/Mcl-1; G0/G1 cell cycle arrest; overcame stromal protection | Caspase-3 activation, PARP cleavage | [5] [3] [6] |

| Multiple Myeloma | Patient-derived CD138+ cells | Inhibited colony-forming cell proliferation in 5/5 patients | Induced apoptosis | [5] [6] |

| Mantle Cell Lymphoma | Jeko-1, Mino | Induced mitochondrial apoptosis pathway | Caspase-3 and -9 activation | [1] |

Table 2: In Vitro Efficacy, Signaling Effects, and In Vivo Activity | Cancer Cell Type / Model | Key Findings | Signaling Pathway Modulation | | :--- | :--- | :--- | | Drug-Resistant MM | Induced apoptosis in Dox-, Mel-, and Dex-resistant lines; synergy with Dex, Dox, As₂O₃ | Inhibited IL-6 & TNF-α induced NF-κB p65 phosphorylation; ↓ p-Akt | [3] | | Angiogenesis Models | Inhibited VEGF secretion from BMSCs and HUVECs; suppressed in vitro angiogenesis | Not specified | [3] | | In Vivo MM Model | Inhibited human MM cell growth and tumor development in SCID mice | ↓ p-STAT3, ↑ cleaved caspase-3 in tumor tissues | [3] |

Experimental Protocols for Key Assays

For researchers looking to validate these mechanisms, here are methodologies from cited studies.

Table 3: Key Experimental Protocols from Preclinical Studies

| Assay Type | Purpose | Key Protocol Details | Reference |

|---|

| Western Immunoblotting | Detect protein expression and phosphorylation | - Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, inhibitors.

- Electrophoresis: SDS-PAGE.

- Antibodies: p-STAT3, STAT3, caspases, PARP, Bcl-2 family. | [5] [3] [6] | | Cell Viability (MTT) Assay | Measure growth inhibition | - Cell Lines: MM.1S, U266, etc.

- Procedure: 48-hour this compound exposure, MTT added for final 4 hours.

- Measurement: Absorbance at 570 nm. | [3] | | Apoptosis Assay (TUNEL) | Confirm and quantify apoptosis | - Fixation: 4% paraformaldehyde.

- Permeabilization: 70% ethanol.

- Staining: Label DNA nick ends with TdT.

- Analysis: Flow cytometry. | [3] | | Electrophoretic Mobility Shift Assay (EMSA) | Analyze NF-κB activation | - Nuclear Extracts: From treated/untreated cells.

- Incubation: With ³²P-end-labelled NF-κB oligonucleotide.

- Analysis: Native PAGE, PhosphorImager detection. | [5] [6] | | Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify cytokine secretion | - Samples: Cell culture supernatants.

- Targets: IL-6, soluble IL-6R.

- Detection: HRP-conjugated antibodies, absorbance at 490 nm. | [5] [6] |

Investigational Status and Broader Azaspirane Class

Development Status: this compound remains an investigational drug [2]. It has been evaluated in Phase I/II clinical trials for multiple myeloma, neuroendocrine carcinomas, and advanced malignancies [2]. Initial development was for rheumatoid arthritis [1].

The Azaspirane Class: this compound is part of a broader class of spirocyclic compounds being explored for oncology.

- CIMO: A novel N-substituted azaspirane derivative that inhibits JAK1/JAK2/STAT3 phosphorylation, shows efficacy in hepatocellular carcinoma and breast cancer models, and demonstrates selectivity for cancer over normal cells [7] [8] [9].

- TRI-BE: A triazaspirane derivative that inhibits migration and invasion in prostate cancer PC3 cells by targeting the FAK/Src signaling pathway [8].

Conclusion and Research Implications

This compound represents a promising multi-targeted agent in oncology drug development. Its ability to simultaneously inhibit STAT3 signaling, induce apoptosis, and disrupt the tumor microenvironment may help overcome drug resistance. Research continues to explore novel azaspirane derivatives with improved efficacy and selectivity.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] ... [pmc.ncbi.nlm.nih.gov]

- 4. (free base) | TargetMol this compound [targetmol.com]

- 5. This compound blocks STAT3 phosphorylation and induces ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound blocks STAT3 phosphorylation and induces ... [nature.com]

- 7. Development of a Novel Azaspirane That Targets the Janus ... [pmc.ncbi.nlm.nih.gov]

- 8. A Triazaspirane Derivative Inhibits Migration and Invasion ... [mdpi.com]

- 9. Development of a Novel Azaspirane That Targets the ... [sciencedirect.com]

Mechanism of Action and Key Findings

Atiprimod is a small molecule inhibitor identified for its activity against Janus kinases, particularly JAK2 and JAK3 [1] [2]. Its preclinical profile shows it is most potent against cells with the constitutively active JAK2V617F mutation, which is a key driver in many myeloproliferative neoplasms (MPNs) [1] [3] [4].

The compound exerts its effects through a multi-faceted mechanism:

- Signaling Inhibition: It inhibits the phosphorylation of JAK2 and its downstream signaling proteins, including STAT3, STAT5, and AKT, in a dose- and time-dependent manner [1] [5] [2].

- Apoptosis Induction: In JAK2V617F-positive cells, growth inhibition is coupled with the induction of apoptosis. This is evidenced by heightened mitochondrial membrane potential, increased caspase-3 activity, and cleavage of PARP protein [1] [2].

- Protein Regulation: Treatment leads to increased turnover of the anti-apoptotic protein XIAP and inhibition of the pro-apoptotic protein BCL-2 [1] [2].

Quantitative Efficacy Data

The table below summarizes the growth inhibitory effects (IC50 values) of this compound on various cell lines, demonstrating its enhanced efficacy against JAK2-mutant cells [1] [3] [2]:

| Cell Line | JAK Type | IC50 (μM) |

|---|---|---|

| FDCP-EpoR JAK2V617F | Mutant JAK2 | 0.42 |

| SET-2 | JAK2V617F | 0.53 |

| FDCP-EpoR JAK2WT | Wild-type JAK2 | 0.69 |

| CMK | Mutant JAK3 (A572V) | 0.79 |

Beyond cell lines, this compound was significantly more effective at inhibiting the proliferation of peripheral blood hematopoietic progenitors from patients with JAK2V617F-positive polycythemia vera than those from normal individuals (p=0.001) [1] [2]. This effect was paralleled by a decrease in the JAK2V617F mutant allele burden in primary cells [1] [3] [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments from the preclinical studies:

Cell Lines and Culture [1]

- Mouse FDCP-EpoR cells: Transduced with retroviral vectors carrying human JAK2WT or JAK2V617F. Cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 5% WEHI conditioned media.

- Human SET-2 cells: A megakaryoblastic leukemia cell line carrying JAK2V617F. Cultured in RPMI 1640 with 20% FBS.

- Human CMK cells: An acute megakaryocytic leukemia line carrying a mutated JAK3 (A572V). Cultured in RPMI 1640 with 10% FBS.

Growth Inhibition Assay (MTS Assay) [1]

- Cells were cultured in 96-well flat-bottom plates.

- They were exposed to different concentrations of this compound for 72 hours.

- The assay was terminated by adding CellTiter96 One Solution Reagent.

- Plates were incubated for an additional 3 hours at 37°C for color development.

- Absorbance was measured at 595 nm using a microplate reader.

Western Blot Analysis [1]

- Cell lysates were prepared after exposure to this compound.

- Proteins were separated by loading 50 µg of lysate onto a NuPAGE 4–12% Bis-Tris mini-gel.

- After transfer to a membrane and blocking with 5% non-fat milk, membranes were probed with specific primary antibodies (e.g., against p-STAT3, p-STAT5, BCL-2, XIAP) overnight at 4°C.

- Following washes, bands were detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

Analysis of Primary Patient Cells [1] [2]

- Peripheral blood hematopoietic progenitors were obtained from patients with JAK2V617F-positive polycythemia vera and from normal individuals.

- The inhibitory effect of this compound on proliferation was assessed using a 2-day MTS assay.

- The JAK2V617F mutant allele burden was measured in single microaspirated BFU-E and CFU-GM colonies.

Signaling Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound, based on the described mechanism of action.

> this compound inhibits JAK2 phosphorylation, disrupting the JAK-STAT signaling cascade.

Experimental Workflow

The diagram below outlines the key in vitro and ex vivo experiments used to characterize this compound.

> Flowchart of the key in vitro and ex vivo experiments used to characterize this compound.

Interpretation and Next Steps

The available data strongly supported the clinical testing of this compound for hematologic malignancies driven by JAK2 or JAK3, particularly in JAK2V617F-positive MPNs [1] [2]. However, its current status in clinical development is unclear from these results.

- Checking Clinical Trial Registries: Search databases like ClinicalTrials.gov for any phases 1, 2, or 3 trials involving this compound to determine if it has progressed to human studies.

- Exploring Newer Research: Look for recent review articles on JAK inhibitors or specific information on other JAK2 inhibitors like Ruxolitinib to understand the current competitive and scientific landscape [6] [7].

References

- 1. Preclinical characterization of this compound , a novel JAK AND... 2 [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of this compound, a novel JAK2 AND ... [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of this compound , a novel JAK AND... 2 [link.springer.com]

- 4. Preclinical characterization of this compound, a novel JAK2 AND ... [mdanderson.elsevierpure.com]

- 5. This compound Inhibits the JAK-STAT Pathway and Induces ... [sciencedirect.com]

- 6. Ruxolitinib mediated paradoxical JAK2 ... - Nature [nature.com]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Mechanisms of Action and Key Molecular Targets

Atiprimod is an orally bio-available small molecule that exhibits a multiplicity of anti-cancer mechanistic activities [1] [2]. Preclinical studies have identified several key molecular targets and pathways, summarized in the table below.

| Mechanism | Observed Effect | Experimental Models |

|---|---|---|

| JAK/STAT Pathway Inhibition | Inhibits phosphorylation of JAK2, JAK3, STAT3, and STAT5; blocks IL-6 signaling [3] [4]. | Multiple myeloma cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) [4]; FDCP-EpoR (murine) cells [3]. |

| Induction of Apoptosis | Activates caspase-3; cleaves PARP; increases turnover of anti-apoptotic XIAP protein; downregulates Bcl-2, Bcl-XL, and Mcl-1 [3] [4]. | Multiple myeloma cell lines (U266-B1) [4]; Human SET-2 and CMK cells [3]. |

| Anti-Proliferative & Cell Cycle Effects | Inhibits cell proliferation; induces G0/G1 cell cycle arrest [4]. | Multiple myeloma cell lines (U266-B1) [4]; Mouse FDCP-EpoR and human SET-2 cells [3]. |

| Cytokine & Growth Factor Modulation | Inhibits secretion of VEGF and IL-6 [2]. | Multiple myeloma cell lines in co-culture with bone marrow stroma cells [4]. |

The following diagram illustrates the core signaling pathways inhibited by this compound and its subsequent pro-apoptotic effects.

Figure 1: this compound inhibits JAK/STAT signaling to induce apoptosis. This compound blocks phosphorylation of JAK2/JAK3 and STAT3, downregulating anti-apoptotic proteins (Bcl-2, XIAP) and leading to caspase-3 activation.

Quantitative Efficacy in Preclinical Models

This compound demonstrated potent anti-proliferative and pro-apoptotic effects across a range of hematologic cancer models, with particular efficacy against cells harboring the JAK2V617F mutation [3].

| Cancer Model / Cell Line | Genetic Profile | Key Findings (IC₅₀ / Efficacy) |

|---|---|---|

| FDCP-EpoR Cells [3] | JAK2V617F Mutant | IC₅₀: 0.42 µM; Induced apoptosis; inhibited p-JAK2, p-STAT5, p-AKT [3]. |

| FDCP-EpoR Cells [3] | JAK2 Wild-Type | IC₅₀: 0.69 µM [3]. |

| SET-2 Cells [3] | Human megakaryoblastic leukemia (JAK2V617F) | IC₅₀: 0.53 µM; Induced apoptosis; inhibited downstream signaling [3]. |

| CMK Cells [3] | Human acute megakaryocytic leukemia (JAK3 Mutant) | IC₅₀: 0.79 µM [3]. |

| Primary Patient Cells [3] | JAK2V617F-positive Polycythemia Vera (PV) | Significantly greater inhibition of hematopoietic progenitor proliferation vs. normal cells (p=0.001); decreased JAK2V617F mutant allele burden in colonies [3]. |

| Multiple Myeloma Cell Lines [4] | U266-B1, OCI-MY5, MM-1, MM-1R | Dose- and time-dependent proliferation inhibition; induced G0/G1 cell cycle arrest and apoptosis [4]. |

| Primary Myeloma Cells [4] | From newly diagnosed MM patients | Suppressed myeloma colony-forming cell proliferation in a dose-dependent manner [4]. |

Detailed Experimental Protocols

The preclinical studies on this compound employed standard, robust in vitro methodologies. Key experimental protocols are detailed below.

Cell-Based Growth Inhibition Assay (MTT)

This protocol was used to determine the IC₅₀ values of this compound [3].

- Cell Lines: Mouse FDCP-EpoR cells (JAK2WT and JAK2V617F), human SET-2 cells (JAK2V617F), and human CMK cells (JAK3 mutant).

- Plating: Cells were plated at a density of 10 x 10⁴ cells per well in 96-well flat-bottom plates.

- Treatment: Cells were treated with different concentrations of this compound for 72 hours.

- Viability Measurement: The assay was terminated by adding 20 µL of CellTiter96 One Solution Reagent (MTT). Plates were incubated for an additional 3 hours at 37°C for color development.

- Analysis: Absorbance was read at 595 nm using a microplate reader. Results were averaged from three independent determinations [3].

Western Blot Analysis for Protein Expression

This was used to analyze changes in phosphorylation and protein levels following this compound treatment [3] [4].

- Cell Lysis: Treated cells were lysed, and protein concentration was quantified.

- Gel Electrophoresis: Approximately 50 µg of protein was loaded onto a NuPAGE 4-12% Bis-Tris gel and separated via SDS-PAGE.

- Transfer: Proteins were transferred to a nitrocellulose membrane.

- Antibody Probing: Membranes were blocked and then probed with specific primary antibodies against target proteins (e.g., p-STAT3, p-STAT5, Bcl-2, XIAP, PARP, Caspase-3) and corresponding total proteins.

- Detection: Membranes were incubated with HRP-conjugated secondary antibodies. Proteins were detected using enhanced chemiluminescence (ECL). To ensure equal loading, membranes were often stripped and re-probed for β-actin [3].

Analysis of Apoptosis

Multiple complementary methods were used to confirm the induction of apoptosis [3] [4].

- Caspase-3 Activation: Detected using a monoclonal anti-Caspase-3 antibody via Western blot to show cleavage/activation.

- PARP Cleavage: The cleavage of the DNA repair enzyme PARP, a hallmark of apoptosis, was analyzed by Western blot using a specific monoclonal antibody.

- Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential, an early event in apoptosis, were measured.

- X-linked Inhibitor of Apoptosis (XIAP) Protein: Turnover of this key anti-apoptotic protein was analyzed by Western blot [3].

The following diagram outlines the general workflow for these key in vitro experiments.

Figure 2: Experimental workflow for key in vitro assays. Cells are treated with this compound, then harvested for viability (MTT) and protein analysis (Western blot) to assess proliferation, apoptosis, and pathway inhibition.

Interpretation of Preclinical Findings

The collective preclinical data strongly supported the clinical investigation of this compound in specific cancer types.

- Therapeutic Rationale for JAK2V617F+ Malignancies: The enhanced sensitivity of JAK2V617F-mutant cells, combined with the significant effect on primary patient PV progenitors and the reduction in mutant allele burden, provided a compelling rationale for targeting myeloproliferative neoplasms (MPNs) like polycythemia vera [3].

- Multi-Faceted Anti-Myeloma Activity: The ability of this compound to simultaneously inhibit the pivotal IL-6/STAT3 survival pathway, downregulate key anti-apoptotic proteins, and induce apoptosis positioned it as a promising candidate for multiple myeloma, leading to its progression into clinical trials for this indication [4] [5] [2].

References

- 1. Pipeline - Callisto Pharmaceuticals [callistopharma.com]

- 2. This compound [callistopharma.com]

- 3. Preclinical characterization of this compound, a novel JAK2 AND ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks STAT3 phosphorylation and induces ... [nature.com]

- 5. Callisto Pharma Reports Publication Of Research Article ... [rttnews.com]

Introduction to Atiprimod and Its Preclinical Profile

Atiprimod is a novel, orally bioavailable cationic amphiphilic compound (azaspirane) initially recognized for its potent anti-inflammatory properties [1]. Its therapeutic potential has been extensively investigated in oncology, particularly for hematological malignancies and solid tumors, where it demonstrates multifaceted antitumor activity by targeting critical signaling pathways, inducing apoptosis, and overcoming protective microenvironmental influences [1] [2] [3].

Molecular Mechanisms of Action

This compound exerts its antitumor effects through the modulation of several key cellular signaling pathways and processes, as summarized in the table below.

| Mechanism of Action | Observed Effects | Experimental Models |

|---|---|---|

| STAT3 Signaling Inhibition | Blocks IL-6-induced STAT3 phosphorylation (Tyr705); downregulates Bcl-2, Bcl-XL, and Mcl-1 anti-apoptotic proteins [2] [3]. | Multiple myeloma cell lines (U266-B1, MM-1, OCI-MY5) [2]. |

| Induction of Apoptosis | Activates caspase-3, -7, -9; cleaves PARP; induces Bak, Bax, Bim, and PUMA pro-apoptotic proteins; can trigger caspase-independent apoptosis via AIF [2] [3] [4]. | Multiple myeloma, mantle cell lymphoma, triple-negative breast cancer cells [2] [3] [4]. |

| Cell Cycle Arrest | Induces G0/G1 phase cell cycle arrest [2]. | U266-B1 myeloma cell line [2]. |

| Endoplasmic Reticulum Stress | Activates the PERK/eIF2α/ATF4/CHOP unfolded protein response axis, leading to prolonged ER stress and apoptosis [3]. | MDA-MB-231 and MDA-MB-468 breast cancer cells [3]. |

| Modulation of Tumor Microenvironment | Overcomes IL-6-mediated protection from bone marrow stromal cells; reduces osteoclast numbers; modulates genes in BMP pathways [1] [5]. | SCID-hu mouse models using INA-6 cells and primary MM cells [1]. |

| Gene Expression Modulation | Downregulates genes in adhesion, TGF-β, FGF, Wnt/β-catenin, and IGF1 signaling; upregulates pro-apoptotic and bone development genes [1] [5]. | Gene expression profiling of MM cells [1]. |

The following diagram synthesizes the core signaling pathways through which this compound exerts its antitumor effects, integrating mechanisms identified across multiple cancer types.

Overview of Key Antitumor Mechanisms of this compound

In Vivo Antitumor Efficacy in Murine Models

The in vivo efficacy of this compound has been validated in several robust mouse models, demonstrating significant antitumor activity and survival benefits. The table below details the key findings.

| Disease Model | Model Details | Dosing & Regimen | Key Efficacy Findings | Citation |

|---|---|---|---|---|

| Multiple Myeloma | SCID-hu model; primary MM cells | (Establishment of dose via s.c. model) | Significant inhibition of tumor growth in a model mimicking human disease; overcame protective bone marrow milieu [1] [5]. | Leukemia (2007) |

| Multiple Myeloma | SCID-hu model; INA-6 cells | (Establishment of dose via s.c. model) | Confirmed ability to overcome IL-6-mediated protection from bone marrow stromal cells [1]. | Leukemia (2007) |

| Multiple Myeloma | Subcutaneous (s.c.) xenograft | (Dose established in this model) | Confirmed in vivo activity and established an effective dosing regimen [1] [5]. | Leukemia (2007) |

| Mantle Cell Lymphoma | In vivo xenograft model | Oral administration | Significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice [4]. | Blood (2007) |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vivo Efficacy Study in SCID-hu Myeloma Model

This protocol evaluates this compound's activity in a physiologically relevant human bone marrow microenvironment [1].

- 1. Model Generation: Implant human fetal bone fragments subcutaneously into SCID mice. After engraftment, inject human multiple myeloma cells (e.g., INA-6 cell line or primary CD138+ MM cells) directly into the bone implant.

- 2. Treatment Groups: Randomize tumor-bearing mice into vehicle control and this compound treatment groups (n=8-10 per group).

- 3. Dosing Regimen: Administer this compound via oral gavage. The specific dose was established in a prior subcutaneous model [1]. A common regimen is daily administration for 3-4 weeks.

- 4. Efficacy Endpoints:

- Tumor Measurement: Serially measure circulating levels of human soluble IL-6 receptor (for INA-6 model) or paraprotein (for primary MM cells) in mouse serum via ELISA.

- Survival Analysis: Monitor and record survival times.

- Histopathological Analysis: Upon sacrifice, process bone implants for histology. Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to quantify osteoclast numbers.

- 5. Statistical Analysis: Compare tumor burden and survival between groups using appropriate tests (e.g., Student's t-test, Log-rank test).

Protocol 2: Gene Expression Profiling Analysis

This protocol identifies molecular targets and pathways modulated by this compound [1].

- 1. Cell Culture & Treatment: Culture multiple myeloma cells (e.g., MM.1S). Treat with this compound at the predetermined IC50 concentration (e.g., 1-2 µM) or vehicle control for 6-24 hours.

- 2. RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA integrity.

- 3. Microarray Processing: Convert RNA to labeled cRNA and hybridize to a human genome-wide expression microarray (e.g., Affymetrix U133 Plus 2.0 array). Scan arrays according to manufacturer's instructions.

- 4. Data Analysis:

- Normalize raw data using a robust multi-array average (RMA) algorithm [1].

- Identify significantly differentially expressed genes (e.g., fold change >1.5 or <-1.5, p-value < 0.05).

- Perform pathway analysis using software like Ingenuity Pathway Analysis (IPA) to identify modulated canonical pathways (e.g., Integrin, TGF-β, FGF signaling).

Protocol 3: Apoptosis Analysis via Caspase-3/7 Activation

This protocol quantifies the induction of apoptosis by this compound [2] [3].

- 1. Cell Plating: Plate myeloma or breast cancer cells (e.g., U266-B1, MDA-MB-231) in 96-well white-walled plates at a density of 2,000-5,000 cells/well.

- 2. Drug Treatment: The next day, treat cells with a range of this compound concentrations (e.g., 0.5 µM to 5 µM) and vehicle control for 12-48 hours.

- 3. Caspase Assay: Add an equal volume of Caspase-Glo 3/7 Reagent (Promega) to each well. Mix gently and incubate at room temperature for 30-60 minutes.

- 4. Luminescence Measurement: Record luminescence using a plate-reading luminometer. Results are expressed as relative luminescence units (RLU), normalized to the vehicle control.

Discussion and Future Perspectives

The collective preclinical data firmly establish this compound as a promising multimodal therapeutic agent. Its ability to simultaneously inhibit oncogenic STAT3 signaling, induce ER stress-mediated apoptosis, and disrupt the protective tumor microenvironment addresses key mechanisms of tumor survival and drug resistance [1] [2] [3]. The efficacy in SCID-hu models is particularly compelling, as it demonstrates activity in a context that closely mimics the human disease niche, which is often a barrier to effective therapy [1] [5].

- Therapeutic Potential: The oral bioavailability and well-tolerated profile observed in early human trials for other indications provide a strong rationale for its clinical development in oncology [2].

- Future Research Directions: While the data in hematological malignancies is robust, further investigation is warranted in solid tumors. Combining this compound with other agents, such as proteasome inhibitors, could yield synergistic effects, a hypothesis supported by its mechanism of inducing ER stress [3]. Future studies should also focus on identifying predictive biomarkers of response to optimize patient selection.

References

- 1. Biological pathways and in induced by... vivo antitumor activity [nature.com]

- 2. This compound blocks STAT3 phosphorylation and induces ... [pmc.ncbi.nlm.nih.gov]

- 3. triggered apoptotic cell death via acting on... This compound [link.springer.com]

- 4. This compound inhibits the growth of mantle cell lymphoma in ... [sciencedirect.com]

- 5. Biological pathways and in vivo antitumor activity induced ... [pubmed.ncbi.nlm.nih.gov]

Core Anti-inflammatory and Anti-Cancer Mechanisms

Atiprimod's effects are mediated through the inhibition of key pro-survival signaling pathways and the induction of apoptosis in malignant cells.

The following diagram illustrates the core signaling pathways inhibited by this compound and the subsequent apoptotic cascade it triggers:

This compound inhibits key pro-survival pathways and triggers mitochondrial apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from experiments investigating this compound's effects.

Table 1: In Vitro Efficacy in Human Cell Lines

| Cell Line / Type | Cancer Model | Key Findings | IC₅₀ / Effective Concentration | Source |

|---|---|---|---|---|

| U266-B1, OCI-MY5, MM-1, MM-1R | Multiple Myeloma | Time- & dose-dependent proliferation inhibition; G0/G1 cell cycle arrest; apoptosis via caspase-3/PARP cleavage | IC₅₀ range: ~0.5 - 2 μM | [1] [2] [3] |

| MCL Cell Lines & Primary Cells | Mantle Cell Lymphoma | Induced apoptosis via JNK activation, Bax/Bad upregulation, and AIF pathway | Not specified | [4] |

| Patient Marrow Cells | Newly Diagnosed Multiple Myeloma | Suppressed colony-forming cell proliferation | Dose-dependent | [1] |

Table 2: In Vivo Efficacy in Mouse Models

| Mouse Model | Cancer Cells | Dosing Regimen | Treatment Outcome | Source |

|---|---|---|---|---|

| Subcutaneous SCID | OPM1 (Human MM) | 20, 30, 50 mg/kg (i.p., alternate days, 7 days) | 31%, 48%, 55% tumor growth inhibition vs. control | [3] |

| SCID-hu (BM Microenvironment) | INA-6 (Human MM) | 40 mg/kg (i.p., 2 weeks) | 60% reduction in serum human IL-6R level vs. control | [3] [5] |

| SCID-hu (Primary Cells) | Patient MM Cells | 50 mg/kg (i.p., 4 weeks) | Reduction in human IgG & λ light chain levels in mouse serum | [3] |

| Tumor-Bearing Mice | MCL Cells | Not specified | Significant tumor growth inhibition and prolonged survival | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. In Vitro Cell Proliferation and Apoptosis Assay (Multiple Myeloma)

- Cell Culture: Human multiple myeloma cell lines (e.g., U266-B1, MM-1) are maintained in RPMI-1640 medium supplemented with 10% fetal calf serum [1] [2].

- Drug Treatment: this compound is dissolved in PBS to create a stock solution (e.g., 8 mM), which is then diluted to working concentrations (e.g., 0.5 - 5 μM) in the cell culture medium [1] [2].

- Viability Assessment: Cell proliferation is measured using assays like MTT or Cell Counting Kit-8 (CCK-8) after 24-72 hours of treatment [6].

- Apoptosis Detection: Apoptosis is confirmed using:

2. Gene Expression Profiling

- Treatment: Myeloma cells are treated with this compound for 24 hours [3] [5].

- RNA Extraction & Analysis: Total RNA is extracted, and gene expression is profiled using microarray technology [5].

- Pathway Analysis: Differential gene expression data is analyzed with bioinformatics software to identify significantly modulated pathways (e.g., integrin signaling, TGF-β signaling, Wnt/β-catenin) [5].

3. In Vivo Efficacy Study (SCID Mouse Model)

- Model Generation: SCID mice are injected subcutaneously with human myeloma cells (e.g., OPM1) [3].

- Dosing: Once tumors are established, mice are randomized into groups. This compound is administered intraperitoneally at specified doses on alternate days for one or more weeks. A control group receives a vehicle (e.g., PBS) [3].

- Efficacy Evaluation:

- Tumor Volume: Measured regularly with calipers. Tumor growth inhibition is calculated versus the control group [3].

- Serum Biomarkers: In models using INA-6 or primary cells, blood is collected to measure levels of human soluble IL-6 receptor or immunoglobulin by ELISA [3].

- Survival: In MCL studies, survival of tumor-bearing mice is monitored [4].

Key Implications for Drug Development

This compound's oral bioavailability and well-established safety profile from prior rheumatoid arthritis trials are advantageous for its repurposing as an anti-cancer agent [1] [7]. Its ability to target the tumor microenvironment and overcome resistance conferred by bone marrow stroma is a significant finding [3] [5]. The dual caspase-dependent and caspase-independent apoptotic mechanisms suggest it could be effective against tumors with inherent or acquired resistance to conventional therapies [4].

References

- 1. This compound blocks STAT3 phosphorylation and induces ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound blocks STAT3 phosphorylation and induces ... [nature.com]

- 3. In Vivo Anti-Tumor Activity of this compound on SCID Models ... [sciencedirect.com]

- 4. This compound inhibits the growth of mantle cell lymphoma in ... [sciencedirect.com]

- 5. Biological pathways and in vivo antitumor activity induced ... [pubmed.ncbi.nlm.nih.gov]

- 6. RETRACTED ARTICLE: Reducing PKCδ inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 7. - Wikipedia this compound [en.wikipedia.org]

Molecular Mechanisms and Targeted Pathways

Atiprimod exerts its effects by inhibiting key signaling pathways that drive cell proliferation and survival.

- JAK-STAT Pathway Inhibition: this compound functions as a novel small-molecule inhibitor of Janus kinases (JAK), particularly JAK2 and JAK3 [1]. It inhibits the phosphorylation of JAK2 and its downstream effectors, STAT3, STAT5, and AKT, in a dose- and time-dependent manner. This is especially effective in cells with constitutively active JAK2V617F mutation [1]. In multiple myeloma cells, this compound blocks STAT3 phosphorylation, disrupting the crucial interleukin-6 (IL-6) signaling pathway that promotes myeloma cell growth and survival [2] [3].

- Induction of Apoptosis: Growth inhibition by this compound is coupled with the induction of apoptosis. Evidence includes heightened mitochondrial membrane potential, increased caspase-3 activity, and cleavage of PARP [1]. It also modulates apoptotic regulators, decreasing anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and XIAP [1] [2] [3].

- Cell Cycle Arrest: In multiple myeloma cells, this compound causes cell cycle arrest in the G0/G1 phase [2] [3].

Summary of Experimental Data

The tables below summarize key quantitative findings from preclinical studies.

Table 1: Anti-proliferative Activity (IC50) of this compound in Various Cell Lines [1]

| Cell Line | Description | JAK Mutation Status | IC50 (μM) |

|---|---|---|---|

| FDCP-EpoR | Mouse hematopoietic cells | JAK2V617F | 0.42 |

| SET-2 | Human acute megakaryoblastic leukemia | JAK2V617F | 0.53 |

| FDCP-EpoR | Mouse hematopoietic cells | JAK2 Wild-Type | 0.69 |

| CMK | Human acute megakaryocytic leukemia | JAK3 Mutant (A572V) | 0.79 |

Table 2: Effects of this compound on Apoptotic and Signaling Proteins [1] [2] [3]

| Protein | Effect of this compound | Functional Consequence |

|---|---|---|

| Phospho-JAK2 | Inhibition | Suppression of pro-survival signaling |

| Phospho-STAT3 | Inhibition | Blockade of IL-6 mediated survival |

| Caspase-3 | Activation | Execution of apoptosis |

| PARP | Cleavage | Hallmark of apoptosis |

| Bcl-2, Bcl-XL, Mcl-1 | Downregulation | Promotion of apoptotic cell death |

| XIAP | Increased turnover | Loss of apoptosis inhibition |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research.

Table 3: Key Experimental Protocols in this compound Studies

| Experiment Type | Protocol Details | Key Reagents & Assays |

|---|

| Cell Growth Inhibition [1] | - Cells cultured in 96-well plates with this compound for 72 hours.

- Cell viability assessed with colorimetric cell proliferation assay (e.g., CellTiter96).

- Absorbance measured at 595nm. | - CellTiter96 One Solution Reagent (Promega).

- Microplate reader. | | Western Blot Analysis [1] | - Cell lysates prepared post-treatment.

- 50μg protein loaded onto NuPAGE 4-12% Bis-Tris gels.

- Proteins transferred to membrane, blocked, probed with primary and HRP-conjugated secondary antibodies.

- Detection via enhanced chemiluminescence (ECL). | - Antibodies: p-STAT3, p-STAT5, Bcl-2, XIAP, Caspase-3, PARP, β-actin.

- ECL (Amersham). |

| Apoptosis Assay [1] | - Apoptosis induction measured via:

- Mitochondrial membrane potential changes.

- Caspase-3 activity assays.

- Analysis of PARP cleavage by Western Blot. | - Caspase-3 activity assay kit.

- Anti-PARP antibody. | | Primary Cell Assays [1] [2] | - Myeloma CFU Assay: Fresh bone marrow mononuclear cells from patients plated in methylcellulose with this compound. Myeloma colony-forming unit (CFU) growth counted after 1-2 weeks [2].

- PV Progenitor Assay: Peripheral blood hematopoietic progenitors from Polycythemia Vera (PV) patients and normal donors cultured with this compound. Proliferation inhibition measured; JAK2V617F allele burden in BFU-E/CFU-GM colonies analyzed [1]. | - Methylcellulose medium.

- Allele-specific PCR. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz DOT language, illustrate the core signaling pathway targeted by this compound and a generalized workflow for key experiments.

This compound mechanism: inhibits JAK-STAT signaling to induce apoptosis.

Experimental workflow for evaluating this compound effects in preclinical studies.

Conclusion for Researchers

Current evidence strongly supports this compound as a promising therapeutic agent for JAK-STAT-driven hematologic cancers. Its ability to simultaneously inhibit proliferation and induce apoptosis by targeting a key signaling pathway is compelling.

It is crucial to note that the available data is from preclinical studies (in vitro and ex vivo) published around 2005-2010 [1] [2] [3]. For its potential application in drug development, you would need to consult the latest clinical trial data to understand its current development status, safety profile, and efficacy in humans.

References

Atiprimod angiogenesis inhibition

Molecular Mechanisms of Action

Atiprimod is a cationic amphiphilic azaspirane that exerts its anti-angiogenic and anti-proliferative effects through multiple interconnected pathways, primarily by inhibiting key signaling proteins and cytokine production.

| Target/Pathway | Biological Effect | Functional Outcome |

|---|---|---|

| STAT3 Signaling | Inhibits phosphorylation/activation of STAT3; blocks IL-6 signaling cascade [1] [2] [3]. | Induces apoptosis, inhibits cancer cell proliferation [3]. |

| Akt Signaling | Deactivates protein kinase B (Akt) signaling [1] [2]. | Promotes apoptosis, inhibits proliferation, enhances drug sensitivity [2]. |

| Cytokine Secretion | Reduces production of IL-6 and VEGF from cancer and bone marrow stromal cells (BMSCs) [4] [1] [5]. | Disrupts pro-growth signals in tumor microenvironment, inhibits angiogenesis [4] [1]. |

| NF-κB Pathway | Inhibits IκBα and NF-κB p65 phosphorylation triggered by TNF-α [1]. | Suppresses survival and inflammatory pathways in cancer cells [1]. |

| Anti-apoptotic Proteins | Downregulates Bcl-2, Bcl-XL, and Mcl-1 [3]. | Promotes programmed cell death [3]. |

| Direct Anti-angiogenic Effects | Inhibits bFGF/VEGF-induced proliferation & migration of HUVECs; disrupts cord formation & new blood vessel growth in vivo [4]. | Directly blocks the formation of new tumor blood vessels [4]. |

The following diagram illustrates how these pathways interact to inhibit angiogenesis and promote cancer cell death.

Quantitative Efficacy Data

The anti-proliferative and anti-angiogenic effects of this compound have been quantified in various preclinical models, demonstrating its potency across different cancer types.

| Cancer Type / Cell Line | Experimental Model | Key Quantitative Findings |

|---|---|---|

| Broad Cancer Panel | NCI-60 human cancer cell lines [4] | Inhibited proliferation of all cell lines with IC50 in low micromolar (μM) range; metastatic lines more sensitive [4]. |

| Multiple Myeloma | MM.1S, U266, INA-6 cell lines; patient MM cells; SCID mouse model [1] | Induced apoptosis in drug-sensitive/resistant lines; inhibited IL-6 & VEGF secretion from BMSCs; suppressed tumor growth in vivo [1]. |

| Hepatocellular Carcinoma (HCC) | HepG2 AD38 cells (HBV-expressing) [2] | Selectively inhibited proliferation & induced apoptosis via deactivation of constitutively active Akt & STAT3 [2]. |

| Colon Carcinoma | T84 cell line [4] | Induced apoptosis; activated caspase-9 and caspase-3 [4]. |

| Angiogenesis Assays | HUVEC proliferation/migration; chorioallantoic membrane (CAM) assay [4] | Inhibited bFGF/VEGF-induced HUVEC proliferation & migration; suppressed new blood vessel formation in vivo [4]. |

Research and Clinical Status

This compound has been evaluated in clinical trials for specific cancers. According to the developer's website (as of the latest available information), this compound has received orphan drug designation and has been in clinical trials for advanced carcinoid cancer (Phase II) and relapsed or refractory multiple myeloma (Phase I/IIa) [5].

Important Note on Experimental Protocols

The search results, while detailing mechanisms and outcomes, are from studies published between 2004 and 2007. The experimental protocols referenced (e.g., specific reagent concentrations, detailed step-by-step methodologies for MTT, TUNEL, or Western blot assays from these papers) are not current.

For designing contemporary experiments, it is crucial to consult recent peer-reviewed papers or standardized protocol repositories to ensure the use of modern, optimized, and validated methods.

References

- 1. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] ... [pmc.ncbi.nlm.nih.gov]

- 2. Deactivation of Akt and STAT3 signaling promotes ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound blocks STAT3 phosphorylation and induces ... [nature.com]

- 4. This compound is an inhibitor of cancer cell proliferation and ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [callistopharma.com]

Pharmacokinetic Sampling and Dosing Schedule

The table below summarizes the key pharmacokinetic (PK) sampling scheme and dosing information from a Phase I study in patients with advanced cancer [1].

| Parameter Category | Details |

|---|---|

| Dosing Schedule | Oral dose once daily for 14 days, followed by 14 days off drug (constituting one 28-day cycle) [1]. |

| Fasting Instructions | No food for at least 2 hours before and 2 hours after dosing. Intake of 1-2 glasses of water (or other clear beverages) was required during this 4-hour window [1]. |

| Baseline PK Sample | Drawn before the first dose administration [1]. |

| Intensive PK Sampling (Day 1) | Multiple blood samples (approx. 0.25 tsp each) at: 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours after the first dose [1]. |

| Sparse PK Sampling | Additional single blood samples (approx. 0.5 tsp) at 24, 48, and 72 hours after the first dose [1]. |

Experimental Protocol Overview

The referenced study was an open-label, dose-escalation trial designed to identify the maximum tolerated dose (MTD) and evaluate the safety and pharmacokinetics of Atiprimod in patients with advanced cancer [1].

- Drug Formulation: The study started with tablets for the first patient group and planned to switch to capsules for subsequent groups if initial safety was acceptable [1].

- Dose Escalation: The study planned to test up to 8 dose levels, ranging from 60 mg/day to 360 mg/day, using a standard 3+3 design [1].

- Patient Diaries: Patients were required to maintain a diary to record drug intake, beverage consumption around dosing, concomitant medications, and any side effects [1].

- Analytical Method: The PK analysis involved measuring the amount of this compound in the blood samples collected, though the specific bioanalytical method (e.g., LC-MS) is not detailed in the available source [1].

Mechanism of Action and Signaling Pathways

Although not directly part of classical PK, understanding the drug's mechanism and its downstream effects (pharmacodynamics) is crucial for a comprehensive whitepaper. Preclinical studies in multiple myeloma (MM) cell lines have revealed this compound's key mechanisms.

The following diagram illustrates the primary signaling pathway targeted by this compound, as identified in in vitro studies [2].

This compound inhibits the IL-6/JAK/STAT3 signaling pathway, a key driver of myeloma cell survival and proliferation [2].

- Key Molecular Events: this compound was shown to block the IL-6-induced phosphorylation of STAT3, a critical protein for myeloma cell growth and survival. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [2].

- Cellular Outcomes: The downstream effects include cell cycle arrest in the G0/G1 phase and the induction of apoptosis through the activation of caspase-3 and subsequent cleavage of PARP [2].

- Activity in Patient Samples: The drug also suppressed the proliferation of myeloma colony-forming cells in fresh bone marrow samples from newly diagnosed patients [2].

Additional Context for Researchers

- Clinical Development Shift: While initially investigated for advanced cancers and multiple myeloma, a subsequent trial uncovered a promising response in a patient with advanced carcinoid tumors. This led to a strategic shift in its clinical development path towards neuroendocrine cancers, with plans for a dedicated Phase I/II trial in carcinoid patients [3].

- Tissue Distribution: Early tissue distribution studies were noted to show that this compound accumulates at the highest concentrations in the liver and gastrointestinal tract, which aligned with the observed activity in carcinoid tumors with liver metastases [3].

References

Comprehensive Research Guide: Investigating Atiprimod in Multiple Myeloma Cell Lines

Introduction to Atiprimod and Its Relevance in Multiple Myeloma Research

This compound (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4.5] decane dimaleate) is an azaspirane-class cationic amphiphilic compound initially developed for its potent anti-inflammatory properties and evaluated in phase I clinical trials for rheumatoid arthritis, where it demonstrated favorable tolerability profiles [1]. The drug has since emerged as a promising candidate for oncotherapeutic applications, particularly in multiple myeloma (MM), a malignant plasma cell disorder accounting for approximately 1% of all cancer-related deaths [1] [2]. Multiple myeloma remains a therapeutic challenge due to the inevitable development of treatment-resistant relapse despite aggressive intervention, creating an urgent need for novel therapeutic agents with alternative mechanisms of action [1].

The scientific rationale for investigating this compound in myeloma stems from its documented effects on key signaling pathways implicated in plasma cell pathogenesis, particularly the interleukin-6 (IL-6) signaling cascade, which represents a critical growth and survival axis for malignant plasma cells in the bone marrow microenvironment [1] [2]. Preclinical evidence indicates that this compound exerts multifaceted antimyeloma activity through coordinated modulation of cell cycle progression, induction of apoptotic pathways, and disruption of essential cytokine signaling networks [1] [3] [2]. This application note provides a comprehensive technical resource for researchers studying this compound's mechanisms and effects in multiple myeloma model systems.

Mechanism of Action in Multiple Myeloma Cells

Key Molecular Pathways Targeted by this compound

This compound exerts its antiproliferative and pro-apoptotic effects in multiple myeloma cells through coordinated modulation of several critical signaling pathways:

STAT3 Signaling Inhibition: this compound directly inhibits the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), thereby blocking the downstream signaling cascade of IL-6, a cornerstone cytokine for myeloma cell survival and proliferation [1] [3] [2]. This disruption of the IL-6/STAT3 axis represents the primary mechanistic pathway through which this compound undermines myeloma cell viability.

Cell Cycle Regulation: Treatment with this compound results in dose-dependent arrest of the cell cycle at the G0/G1 phase transition, preventing cell cycle progression and limiting the expansion of malignant plasma cell populations [1] [2]. This cell cycle arrest correlates with modulation of cyclin and cyclin-dependent kinase expression patterns.

Mitochondrial Apoptotic Pathway: this compound induces caspase-3-mediated apoptosis through the intrinsic mitochondrial pathway, evidenced by the characteristic cleavage of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme that serves as a hallmark of apoptotic commitment [1] [2]. This executive caspase activation follows the modulation of Bcl-2 family proteins.

Anti-apoptotic Protein Downregulation: this compound treatment significantly downregulates key anti-apoptotic mediators, including Bcl-2, Bcl-XL, and Mcl-1, thereby reducing the apoptotic threshold and sensitizing myeloma cells to programmed cell death [1] [3] [2]. This coordinate suppression of multiple anti-apoptotic proteins creates a permissive environment for apoptosis induction.

The following diagram illustrates the coordinated molecular mechanisms through which this compound exerts its anti-myeloma effects:

Quantitative Experimental Data Summary

Efficacy of this compound Across Multiple Myeloma Model Systems

Table 1: Summary of this compound Efficacy in Multiple Myeloma Cell Lines

| Cell Line | Proliferation IC50 (μM) | Cell Cycle Arrest | Apoptosis Induction | STAT3 Inhibition | Key Characteristics |

|---|---|---|---|---|---|

| U266-B1 | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | IL-6-dependent, widely used model |

| MM-1 | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | Glucocorticoid-sensitive |

| MM-1R | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | Dexamethasone-resistant variant |

| OCI-MY5 | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | Representative of aggressive disease |

| Primary Patient Cells (n=5) | Dose-dependent suppression | Not assessed in study | Not directly assessed | Not assessed | Fresh marrow from newly diagnosed patients |

Table 2: Effects of this compound on Key Myeloma Survival Proteins

| Protein Target | Effect of this compound | Functional Significance | Detection Method | Time Course |

|---|---|---|---|---|

| STAT3 phosphorylation | Complete inhibition | Blocks IL-6 signaling cascade | Western blot | Within 2-4 hours |

| Bcl-2 | Significant downregulation | Reduces mitochondrial apoptotic threshold | Western blot | 12-24 hours |

| Bcl-XL | Significant downregulation | Reduces mitochondrial apoptotic threshold | Western blot | 12-24 hours |

| Mcl-1 | Significant downregulation | Critical myeloma survival factor | Western blot | 12-24 hours |

| Caspase-3 | Cleavage and activation | Executes apoptotic program | Western blot, activity assay | 24-48 hours |

| PARP | Characteristic cleavage | Apoptosis hallmark | Western blot | 24-48 hours |

The time- and dose-dependent nature of this compound's anti-proliferative effects underscores the importance of careful experimental timing and concentration optimization across different myeloma models [1] [2]. The consistent activity across both treatment-sensitive and resistant cell lines (including MM-1 and its dexamethasone-resistant variant MM-1R) suggests that this compound may overcome common resistance mechanisms, a valuable characteristic given the tendency of myeloma to develop treatment resistance [1]. Furthermore, the efficacy in primary patient-derived cells demonstrates translational relevance beyond established cell lines [1].

Detailed Experimental Protocols

Cell Culture and Drug Preparation

4.1.1 Cell Line Maintenance

Culture Conditions: Maintain MM cell lines (U266-B1, MM-1, MM-1R, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator [1] [2]. Culture OCI-MY5 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FCS under identical conditions [1].

Passaging Protocol: Passage cells every 2-3 days upon reaching densities of 0.8-1.2 × 10^6 cells/mL, maintaining logarithmic growth phase for all experiments. Determine viability using trypan blue exclusion, ensuring >95% viability before experimental use [1] [2].

4.1.2 this compound Stock Preparation

Stock Solution: Prepare 8 mM this compound stock by dissolving in phosphate-buffered saline (PBS), followed by sterile filtration (0.2 μm filter) [1] [2]. Aliquot and store at -20°C protected from light.

Working Concentrations: Prepare working concentrations immediately before use by diluting in culture medium to achieve final concentrations typically ranging from 1-10 μM based on experimental requirements [1]. Include vehicle-only controls in all experiments.

Cell Proliferation and Viability Assays

4.2.1 Time- and Dose-Response Analysis

Experimental Setup: Seed cells in 96-well plates at 5 × 10^4 cells/well in 100 μL complete medium. Add this compound across a concentration gradient (0.1-10 μM) in triplicate for each experimental condition [1].

Proliferation Assessment: Measure proliferation at 24, 48, and 72 hours using MTT assay according to standard protocols [1]. Briefly, add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Solubilize formed formazan crystals with acidified isopropanol and measure absorbance at 570 nm with reference at 630 nm.

Data Analysis: Express results as percentage of vehicle-treated controls and calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in appropriate statistical software [1].

Cell Cycle Analysis Protocol

4.3.1 DNA Content Measurement by Flow Cytometry

Cell Processing: Harvest approximately 1 × 10^6 cells after 24-48 hours of this compound treatment, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours [1].

Staining Procedure: Pellet fixed cells, resuspend in DNA staining solution containing propidium iodide (50 μg/mL), RNase A (100 μg/mL), and 0.1% Triton X-100 in PBS. Incubate for 30 minutes at 37°C protected from light [1].

Flow Cytometry Analysis: Analyze samples using a flow cytometer with a 488 nm excitation laser and collection at >600 nm. Collect a minimum of 10,000 events per sample and analyze cell cycle distribution using appropriate software with Dean-Jett-Fox modeling [1].

Apoptosis Detection Methods

4.4.1 Caspase-3 Activation and PARP Cleavage

Protein Extraction: Harvest cells after 24-48 hours of treatment, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors [2]. Determine protein concentration using BCA assay.

Western Blot Protocol: Separate 50 μg protein by SDS-PAGE on 12% gels, transfer to nitrocellulose membranes, and block with 5% non-fat milk [2]. Incubate overnight at 4°C with primary antibodies against: cleaved caspase-3, PARP, and β-actin (loading control).

Detection: Incubate with appropriate HRP-conjugated secondary antibodies, develop using enhanced chemiluminescence, and image with a digital capture system [2]. Quantify band intensities using image analysis software.

STAT3 Phosphorylation Analysis

4.5.1 Phospho-STAT3 Detection

Stimulation Conditions: Serum-starve cells for 4 hours prior to treatment with this compound (2 μM) for 2-4 hours, followed by stimulation with IL-6 (10-50 ng/mL) for 15 minutes [1] [2].

Western Blot Analysis: Process cells as described in section 4.4.1, using antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 [1] [2]. Normalize phospho-STAT3 levels to total STAT3 for quantitative comparisons.

The following diagram illustrates the key experimental workflows for investigating this compound's effects:

Research Applications and Potential Clinical Translation

The experimental protocols outlined in this application note support several key research applications for this compound in multiple myeloma investigation:

Mechanistic Studies of STAT3 Signaling: this compound serves as a valuable pharmacological tool for dissecting the role of STAT3 signaling in myeloma pathogenesis and validating STAT3 as a therapeutic target [1] [3] [2]. The reproducible inhibition of STAT3 phosphorylation at concentrations achievable in preclinical models (2 μM) enables clear experimental readouts.

Combination Therapy Screening: The multimodal mechanism of action supports investigation of synergistic drug combinations with conventional myeloma therapies, including proteasome inhibitors (bortezomib), immunomodulatory agents (lenalidomide), and corticosteroids [4]. The ability to overcome dexamethasone resistance in MM-1R cells suggests potential for restoring drug sensitivity in resistant disease [1].

Bone Marrow Microenvironment Modeling: The documented activity of this compound in the presence of bone marrow stromal cells supports its use in more physiologically relevant co-culture systems that better recapitulate the protective tumor microenvironment [1]. This is particularly important given the role of stromal cells in secreting protective factors like IL-6.

Translation to Clinical Development: The phase I/IIa clinical trial in relapsed or refractory multiple myeloma (Protocol #03-412) demonstrated the translational potential of this compound, building on the robust preclinical efficacy data summarized in this application note [5] [6]. Further clinical development may focus on patient populations with documented STAT3 activation or resistance to conventional therapies.

Conclusion

This compound represents a promising multimodal agent with demonstrated efficacy across a panel of multiple myeloma cell lines, including resistant variants and primary patient samples. The comprehensive protocols provided in this application note enable researchers to rigorously investigate this compound's anti-myeloma activities, with particular emphasis on its hallmark inhibition of STAT3 phosphorylation and induction of mitochondrial apoptosis. The consistent dose- and time-dependent response patterns across diverse model systems support the reliability of these experimental approaches for generating reproducible data. As multiple myeloma continues to pose therapeutic challenges due to inevitable relapse and resistance development, agents like this compound that target fundamental survival pathways offer valuable research tools and potential clinical opportunities for overcoming treatment limitations.

References

- 1. blocks STAT3 phosphorylation and induces apoptosis in... This compound [pmc.ncbi.nlm.nih.gov]

- 2. blocks STAT3 phosphorylation and induces apoptosis in... This compound [nature.com]

- 3. This compound blocks STAT3 phosphorylation and induces ... [pubmed.ncbi.nlm.nih.gov]

- 4. New Frontiers in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Open-Label Study of the Safety and Efficacy ... [dana-farber.org]

- 6. Callisto Pharmaceuticals, Inc. - Drug pipelines, Patents ... [synapse.patsnap.com]

Comprehensive Application Notes and Protocols: Atiprimod Dose-Dependent Apoptosis Assays in Hematologic Malignancies

Introduction and Mechanism of Action

Atiprimod is a novel cationic amphiphilic compound that has demonstrated significant anti-neoplastic activity across various hematologic malignancies. Originally developed as an anti-inflammatory agent, this azaspirane compound has shown promising results in preclinical studies for multiple myeloma, myeloproliferative neoplasms (MPNs), and mantle cell lymphoma (MCL). The therapeutic potential of this compound stems from its ability to selectively target key signaling pathways in malignant cells while exhibiting minimal cytotoxicity toward normal lymphocytes, making it an attractive candidate for targeted cancer therapy [1] [2].

The primary molecular mechanism of this compound involves inhibition of the JAK-STAT signaling pathway, particularly through blockade of STAT3 phosphorylation. This pathway is crucial for cell survival and proliferation in many hematologic cancers. This compound has been characterized as a small molecule inhibitor of JAK2 and JAK3 kinases, with particular efficacy against the constitutively active JAK2V617F mutant found in most patients with polycythemia vera and approximately 50% of patients with essential thrombocythemia and primary myelofibrosis [3]. Additionally, this compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) while upregulating pro-apoptotic factors (Bax, Bad), resulting in mitochondrial membrane permeabilization and initiation of the apoptotic cascade [1] [2].

Quantitative Profiling of this compound Cytotoxicity

Dose-Response Relationships Across Hematologic Malignancies

Systematic evaluation of this compound's anti-proliferative effects has been conducted across numerous hematologic cancer cell lines, revealing consistent dose-dependent responses. The compound demonstrates variable potency depending on the specific genetic alterations present in different malignancies, with particular efficacy observed in JAK2V617F-positive cells compared to their wild-type counterparts [3].

Table 1: In Vitro Anti-Proliferative Activity of this compound Across Hematologic Malignancy Cell Lines

| Cell Line | Malignancy Type | Genetic Features | IC50 (μM) | References |

|---|---|---|---|---|

| FDCP-EpoR JAK2V617F | Myeloproliferative Neoplasm | JAK2V617F mutation | 0.42 | [3] |

| SET-2 | Acute Megakaryoblastic Leukemia | JAK2V617F mutation | 0.53 | [3] |

| FDCP-EpoR JAK2WT | Myeloproliferative Neoplasm | Wild-type JAK2 | 0.69 | [3] |

| CMK | Acute Megakaryocytic Leukemia | JAK3 A572V mutation | 0.79 | [3] |

| U266-B1 | Multiple Myeloma | IL-6 dependent | 1.5-2.0 | [1] [2] |

| MM-1 | Multiple Myeloma | Dexamethasone sensitive | 1.5-2.0 | [1] [2] |

| OCI-MY5 | Multiple Myeloma | IL-6 independent | 1.5-2.0 | [1] [2] |

| SP53 | Mantle Cell Lymphoma | Unknown | 1.0-2.5 | [4] |

| MINO | Mantle Cell Lymphoma | Unknown | 1.0-2.5 | [4] |

Primary Cell Sensitivity and Selectivity

The therapeutic potential of this compound is further evidenced by its selective activity against primary tumor cells from patients while sparing normal lymphocytes. Research has demonstrated that this compound more effectively inhibits the proliferation of peripheral blood hematopoietic progenitors obtained from patients with JAK2V617F-positive polycythemia vera than hematopoietic progenitors from normal individuals (p=0.001) [3]. This selective cytotoxicity represents a significant therapeutic advantage, potentially minimizing adverse effects on normal hematopoiesis during treatment.

Table 2: Apoptotic Pathway Modulation by this compound in Hematologic Malignancies

| Apoptotic Parameter | Effect of this compound | Time Course | Cell Lines Observed | References |

|---|---|---|---|---|

| Mitochondrial Membrane Potential | Heightened | 12-48 hours | FDCP-EpoR JAK2V617F, SET-2 | [3] |

| Caspase-3 Activity | Increased | 24-48 hours | FDCP-EpoR JAK2V617F, U266-B1, MCL lines | [3] [1] [4] |

| PARP Cleavage | Induced | 24-48 hours | FDCP-EpoR JAK2V617F, U266-B1, MCL lines | [3] [1] [4] |

| XIAP Protein | Increased turnover | 24-48 hours | FDCP-EpoR JAK2V617F | [3] |

| Bcl-2 Expression | Downregulated | 24-72 hours | U266-B1, MCL lines | [1] [4] |

| Bcl-XL Expression | Downregulated | 24-72 hours | U266-B1 | [1] [2] |

| Mcl-1 Expression | Downregulated | 24-72 hours | U266-B1 | [1] [2] |

| Bax Expression | Upregulated | 24-72 hours | MCL lines | [4] |

| Cytochrome C Release | Increased | 24-48 hours | MCL lines | [4] |

Experimental Protocols

Cell Culture and Drug Preparation

Cell lines commonly used in this compound apoptosis studies include SET-2 (human acute megakaryoblastic leukemia with JAK2V617F mutation), CMK (human acute megakaryocytic leukemia with JAK3 mutation), U266-B1 (multiple myeloma), and various mantle cell lymphoma lines (SP53, MINO, Grant 519, Jeko-1). These cells are typically maintained in RPMI 1640 medium supplemented with 10-20% fetal calf serum (FCS) at 37°C in a humidified 5% CO2 atmosphere [3] [1] [4].

- Drug Stock Solution: Prepare this compound at 8 mM concentration in phosphate-buffered saline (PBS). Aliquot and store at 4°C protected from light.

- Working Concentrations: Immediately before use, dilute stock solution in tissue culture medium to achieve final testing concentrations typically ranging from 0.1 to 10 μM.

- Quality Control: Periodically verify drug potency and stability using reference cell lines with known sensitivity profiles [3] [1].

Growth Inhibition Assay (MTS/Proliferation)

The anti-proliferative effects of this compound can be quantified using standardized colorimetric assays that measure metabolic activity as a surrogate for cell viability.

- Cell Plating: Seed cells in 96-well flat-bottom plates at a density of 10×10⁴ cells per well in 100 μL complete medium.

- Drug Treatment: Add this compound in triplicate wells across a concentration gradient (typically 0.1-10 μM). Include vehicle-only controls.

- Incubation: Maintain plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

- Viability Assessment: Add 20 μL of CellTiter96 One Solution Reagent (MTS) to each well and incubate for an additional 3-4 hours at 37°C.

- Quantification: Measure absorbance at 495 nm using a microplate reader. Calculate percentage inhibition relative to vehicle-treated controls [3].

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Annexin V binding to externalized phosphatidylserine combined with propidium iodide exclusion provides a standardized method for quantifying apoptosis versus necrosis.

- Treatment: Incubate cells with this compound at desired concentrations (typically 0.5-5× IC50) for 12-48 hours.

- Cell Collection: Harvest approximately 5×10⁵ cells by gentle centrifugation (300 × g for 5 minutes).

- Washing: Resuspend cells in cold PBS and wash twice with annexin V binding buffer.

- Staining: Resuspend cells in 100 μL binding buffer containing 5 μL Alexa 488-conjugated annexin V and 1 μg/mL propidium iodide.

- Incubation: Keep samples in dark for 15 minutes at room temperature.

- Analysis: Add additional binding buffer and analyze within 1 hour using flow cytometry with appropriate fluorescence channels [4] [5].

Critical Considerations: Include unstained controls, single-stained controls for compensation, and technical replicates. Set appropriate size thresholds to exclude subcellular fragments that may interfere with accurate analysis [5].

Mitochondrial Membrane Potential Assessment (JC-1 Staining)

The loss of mitochondrial membrane potential (ΔΨm) is an early event in apoptosis that can be detected using the fluorescent probe JC-1.

- Drug Treatment: Incubate cells with this compound for desired duration (typically 12-24 hours).

- Staining Preparation: Add JC-1 dye (final concentration 2-5 μM) to approximately 5×10⁵ cells in 130 μL tissue culture medium.

- Incubation: Maintain stained cells for 10 minutes at 37°C in the dark.

- Washing: Wash cells twice with warm tissue culture medium.

- Analysis: Resuspend in 0.5 mL medium and analyze immediately by flow cytometry, monitoring both green (530 nm) and red (590 nm) fluorescence.

- Validation: Include controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to confirm assay responsiveness [5].

Caspase Activity and PARP Cleavage Analysis

Proteolytic cleavage of caspase substrates represents a definitive marker of apoptotic progression.

- Cell Lysis: Harvest this compound-treated cells and lyse in RIPA buffer supplemented with protease inhibitors.

- Protein Quantification: Determine protein concentration using BCA assay.

- Electrophoresis: Load 50 μg protein per lane onto 4-12% Bis-Tris gradient gels for SDS-PAGE separation.

- Transfer: electrophoretically transfer proteins to nitrocellulose membranes using standard protocols.

- Immunoblotting: Probe membranes with antibodies against:

- Cleaved caspase-3, caspase-9, or PARP

- Phosphorylated Bcl-2 family proteins (Bad, Bax)

- Loading controls (β-actin, GAPDH)

- Detection: Use enhanced chemiluminescence for protein band visualization [3] [1] [4].

Signaling Pathway Visualization

This compound-Induced Apoptotic Signaling Cascade

The molecular events in this compound-induced apoptosis involve a coordinated sequence of signaling alterations that can be visualized as a directed network. The following Graphviz diagram illustrates the key pathway components and their relationships:

Diagram 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the molecular mechanisms through which this compound triggers apoptosis in hematologic malignancies, highlighting key inhibition points (red) and activation events (green).

Experimental Workflow for Apoptosis Assessment

The comprehensive evaluation of this compound-induced apoptosis requires a multi-faceted experimental approach that integrates complementary methodologies. The following Graphviz diagram outlines a standardized workflow:

Diagram 2: Comprehensive Workflow for Assessing this compound-Induced Apoptosis. This diagram outlines the sequential experimental procedures for evaluating the apoptotic effects of this compound, from initial dose-finding studies to mechanistic confirmation.

Methodological Considerations and Troubleshooting

Critical Technical Factors

Successful implementation of this compound apoptosis assays requires attention to several critical technical factors that can significantly impact results and interpretation:

Serum Concentration Effects: The anti-proliferative activity of this compound can be influenced by serum concentration in culture media. SET-2 cells typically require 20% FCS, while CMK and other lines are maintained in 10% FCS. Consistent serum conditions must be maintained across experiments to ensure reproducible dose-response relationships [3].

Time Course Considerations: Apoptotic markers appear at different time points after this compound exposure. Early events (mitochondrial membrane depolarization, phosphatidylserine externalization) typically occur within 12-24 hours, while late apoptotic markers (caspase activation, PARP cleavage) manifest at 24-48 hours. Include multiple time points in experimental designs to capture the full apoptotic progression [3] [1].

Cell Line-Specific Mechanisms: The dominant apoptotic pathway engaged by this compound varies by cellular context. In multiple myeloma and MPN models, apoptosis proceeds primarily through caspase-dependent mechanisms, as demonstrated by abolition of cell death with pan-caspase inhibitors. In contrast, mantle cell lymphoma apoptosis may involve significant caspase-independent pathways mediated by apoptosis-inducing factor (AIF) [4] [6].

Validation and Quality Control

Rigorous assay validation is essential for generating reliable, reproducible data on this compound-induced apoptosis:

Apoptosis Assay Controls: Include appropriate controls for flow cytometry-based apoptosis assays:

- Untreated cells for baseline apoptosis

- Staurosporine-treated cells (1 μM, 4-6 hours) as positive control for apoptosis

- Heat-killed cells (56°C for 45 minutes) for necrotic population

- Digitonin-treated cells (0.005%, 5 minutes) for permeabilized controls [5]

Specificity Validation: Utilize pharmacological inhibitors to confirm mechanism:

- z-VAD-fmk (pan-caspase inhibitor, 20-50 μM) to test caspase dependence

- z-LEHD-fmk (caspase-9 inhibitor, 20-50 μM) for mitochondrial pathway

- AIF inhibitors for caspase-independent pathways [4]

Analytical Considerations: Be aware that some widely used apoptosis assays do not perfectly distinguish between apoptosis and other forms of cell death. Sub-G1 DNA content identified by propidium iodide staining does not exclusively indicate apoptosis, as necrotic cells may also display hypodiploid DNA. Similarly, loss of mitochondrial membrane potential occurs in both apoptotic and necrotic cells unless combined with assays for maintained membrane integrity [5].

Conclusion